![molecular formula C18H12BrFN6OS B2574281 N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-01-9](/img/structure/B2574281.png)
N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
Scientific Research Applications
Synthetic and Medicinal Chemistry Triazole and pyrimidine moieties are crucial in medicinal chemistry due to their wide range of biological activities. For instance, triazoles have been identified as potent inhibitors against various bacterial strains, such as Staphylococcus aureus, showcasing their relevance in addressing antibiotic resistance (Jie Li & Junwei Zhang, 2021). This highlights the potential therapeutic applications of compounds containing such scaffolds. Furthermore, the synthesis of pyrimidine derivatives, recognized for their biological and medicinal applications, suggests the importance of this scaffold in creating sensing materials and pharmaceuticals (Gitanjali Jindal & N. Kaur, 2021).
Antimicrobial and Antibacterial Activity Compounds containing 1,2,4-triazole and 1,2,3-triazole scaffolds have demonstrated significant antimicrobial and antibacterial activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel agents are urgently needed (M. V. Ohloblina, 2022; А. G. Kaplaushenko, 2019).
Optoelectronic Materials The integration of quinazoline and pyrimidine into π-extended conjugated systems for the creation of novel optoelectronic materials is of great interest. This includes their application in organic light-emitting diodes (OLEDs), highlighting the potential of such compounds in the development of advanced electronic and photonic devices (G. Lipunova, E. Nosova, V. Charushin, & O. Chupakhin, 2018).
properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN6OS/c19-11-1-5-13(6-2-11)23-15(27)9-28-18-16-17(21-10-22-18)26(25-24-16)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXKJXBHFKRNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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